3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoroboric acid and stannous chloride dihydrate as reagents . The reaction conditions often include the use of solvents such as tetrahydrofuran and methanol, with careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The presence of the fluorine, methoxy, and trifluoromethyl groups can influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both fluorine and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F4O2 |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-5(4-14)2-6(3-7(8)10)9(11,12)13/h2-4H,1H3 |
InChI Key |
DFQKRDSPZZSTOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(F)(F)F)C=O |
Origin of Product |
United States |
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